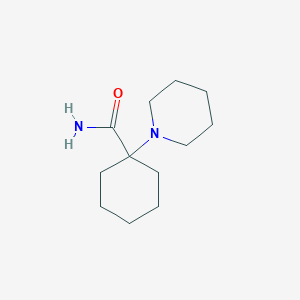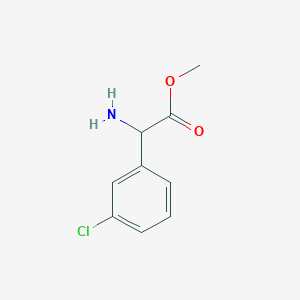![molecular formula C8H10N4 B2370039 2,5-二甲基吡唑并[1,5-c]嘧啶-7-胺 CAS No. 37658-17-6](/img/structure/B2370039.png)
2,5-二甲基吡唑并[1,5-c]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
科学研究应用
2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine family have been studied for their interactions with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant effects on various biochemical pathways, particularly those related to cancer and enzymatic inhibition .
Result of Action
Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with significant therapeutic effects, particularly in the context of anticancer activity and enzymatic inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-c]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification processes.
化学反应分析
Types of Reactions
2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core pyrazolo[1,5-a]pyrimidine structure but differ in their substituents and functional groups.
Uniqueness
2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDMBPKEIREKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NN2C(=N1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2369959.png)
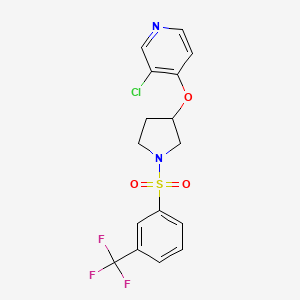
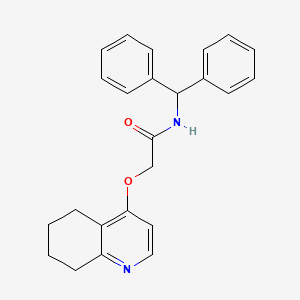
![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

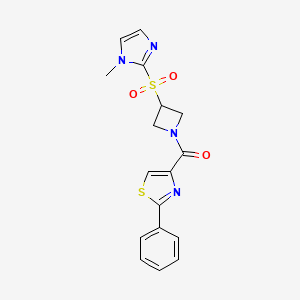

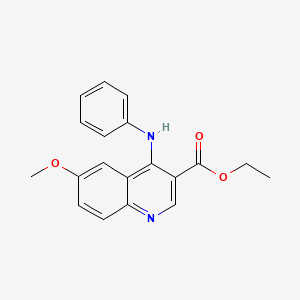
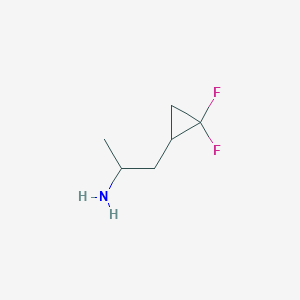
![5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369977.png)
